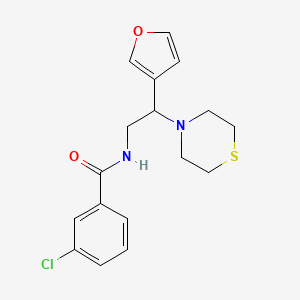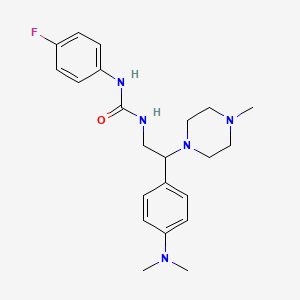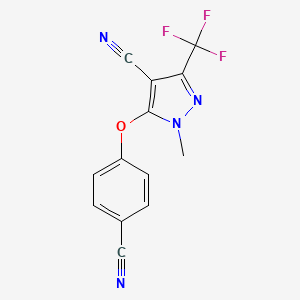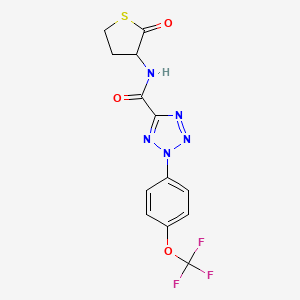
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of thiomorpholine-containing compounds and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity Compounds belonging to the "N-mustards" category, like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, are known for their biological and pharmacological activities. The crystal structure of such compounds provides insight into their chemical behavior and potential applications in drug design and development. For instance, the detailed crystallographic study of these compounds reveals specific bond angles and torsion angles that contribute to their biological activity (Galešić & Vlahov, 1990).
Anti-inflammatory and Antibacterial Properties Another research avenue involves the synthesis of quinoline attached-furan-2(3H)-ones, which have been shown to possess anti-inflammatory and antibacterial properties. These compounds exhibit reduced gastrointestinal toxicity and lipid peroxidation, indicating their potential as safer therapeutic agents. The study on these compounds highlights their efficacy against Staphylococcus aureus and Escherichia coli, suggesting a promising application in combating bacterial infections (Alam et al., 2011).
Hydroxylamine and Pseudoacyl Systems Research on hydroxylamine and pseudoacyl systems, such as the synthesis of oxidized cyclic N-hydroxyiminoimides from furan pseudoacyl chlorides, unveils new chemical transformations. These studies contribute to the understanding of molecular interactions and the development of novel synthetic methodologies that could be applied in the synthesis of bioactive molecules and materials science (Daniels et al., 2012).
Antimicrobial Agents The synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones explores their potential as antimicrobial agents. These compounds have shown significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans and Aspergillus niger. Such studies are crucial for the development of new antimicrobial drugs in response to the growing concern of antibiotic resistance (Attia et al., 2013).
Synthesis Techniques and Chemical Properties Investigations into the synthesis and chemical properties of related compounds provide valuable insights into their reactivity and potential applications in pharmaceuticals and material sciences. For example, the study of novel synthetic approaches to 3-aryl-1,2,4-triazoles showcases new methods for producing compounds with potential biological activities (Guirado et al., 2016).
Propiedades
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-7-22-12-14)20-5-8-23-9-6-20/h1-4,7,10,12,16H,5-6,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWKLNNOJCGAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)



![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)

![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![N-(2-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2430540.png)
![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430541.png)
